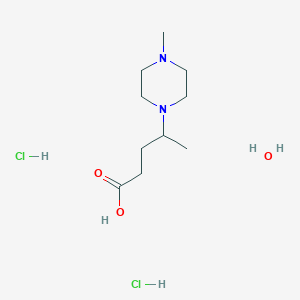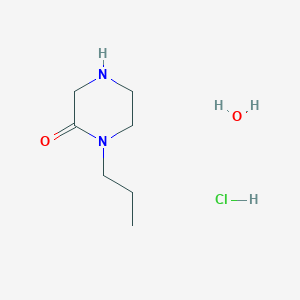![molecular formula C10H17BO4 B7970673 [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate](/img/structure/B7970673.png)
[4-(1-Ethoxyethyl)phenyl]boronic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-Ethoxyethyl)phenyl]boronic acid hydrate: is an organic compound with the molecular formula C10H15BO3·H2O. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate typically involves the reaction of 4-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The product is then hydrolyzed to yield the boronic acid hydrate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pressure precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate can undergo oxidation reactions to form phenols.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: This compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as palladium acetate, are used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds
Aplicaciones Científicas De Investigación
Chemistry: [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In biological research, this compound is used to study enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid forming a covalent complex with the diol group under basic conditions and dissociating under acidic conditions. This property makes it useful in various applications, including sensing, separation, and drug delivery.
Comparación Con Compuestos Similares
- 4-Ethoxycarbonylphenylboronic acid
- 4-Ethoxyphenylboronic acid
- 4-Formylphenylboronic acid
Comparison:
- 4-Ethoxycarbonylphenylboronic acid: Similar in structure but with an ethoxycarbonyl group instead of an ethoxyethyl group. It is used in similar applications but may have different reactivity and selectivity.
- 4-Ethoxyphenylboronic acid: Lacks the ethoxyethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
- 4-Formylphenylboronic acid: Contains a formyl group, which can participate in additional types of reactions, such as condensation reactions, making it versatile for different synthetic applications.
Uniqueness: [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate is unique due to its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, biological research, and industrial processes.
Propiedades
IUPAC Name |
[4-(1-ethoxyethyl)phenyl]boronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3.H2O/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13;/h4-8,12-13H,3H2,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHCLTFLFNNSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)OCC)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate](/img/structure/B7970614.png)


![(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate](/img/structure/B7970624.png)
![[2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate](/img/structure/B7970632.png)




![3-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]propanoic acid;carbonic acid;hydrate](/img/structure/B7970658.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate](/img/structure/B7970669.png)


